Cas no 1039420-23-9 (4-(2-bromo-4-methylphenyl)butanal)

4-(2-Bromo-4-methylphenyl)butanal is a brominated aromatic aldehyde derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features—a bromo substituent at the ortho position and a methyl group at the para position of the phenyl ring—enhance its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings. The butanal side chain provides versatility for further functionalization, including reduction or condensation reactions. This compound is valued for its role in constructing complex molecular frameworks, particularly in medicinal chemistry. High purity and consistent quality ensure reliable performance in research and industrial processes. Proper handling is advised due to its reactive aldehyde and halogenated moieties.
4-(2-bromo-4-methylphenyl)butanal structure
1039420-23-9 structure
商品名:4-(2-bromo-4-methylphenyl)butanal
CAS番号:1039420-23-9
MF:C11H13BrO
メガワット:241.124322652817
CID:6589874
PubChem ID:121217537

4-(2-bromo-4-methylphenyl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(2-bromo-4-methylphenyl)butanal
    • EN300-1904118
    • 1039420-23-9
    • インチ: 1S/C11H13BrO/c1-9-5-6-10(11(12)8-9)4-2-3-7-13/h5-8H,2-4H2,1H3
    • InChIKey: PFHCSDITZQFYOE-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C=CC=1CCCC=O

計算された属性

  • せいみつぶんしりょう: 240.01498g/mol
  • どういたいしつりょう: 240.01498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 17.1Ų

4-(2-bromo-4-methylphenyl)butanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1904118-0.5g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
0.5g
$1221.0 2023-09-18
Enamine
EN300-1904118-10.0g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
10g
$5467.0 2023-06-01
Enamine
EN300-1904118-5.0g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
5g
$3687.0 2023-06-01
Enamine
EN300-1904118-0.1g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
0.1g
$1119.0 2023-09-18
Enamine
EN300-1904118-1g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
1g
$1272.0 2023-09-18
Enamine
EN300-1904118-0.05g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
0.05g
$1068.0 2023-09-18
Enamine
EN300-1904118-0.25g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
0.25g
$1170.0 2023-09-18
Enamine
EN300-1904118-1.0g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
1g
$1272.0 2023-06-01
Enamine
EN300-1904118-2.5g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
2.5g
$2492.0 2023-09-18
Enamine
EN300-1904118-10g
4-(2-bromo-4-methylphenyl)butanal
1039420-23-9
10g
$5467.0 2023-09-18

4-(2-bromo-4-methylphenyl)butanal 関連文献

4-(2-bromo-4-methylphenyl)butanalに関する追加情報

4-(2-Bromo-4-Methylphenyl)Butanal: A Comprehensive Overview

The compound 4-(2-bromo-4-methylphenyl)butanal, identified by the CAS registry number CAS No. 1039420-23-9, is a significant organic compound with diverse applications in various fields. This compound is characterized by its unique structure, which combines a brominated aromatic ring with an aliphatic aldehyde group. Its chemical formula is C11H13BrO, and it exhibits a molecular weight of 235.17 g/mol. The compound's structure is pivotal in determining its chemical reactivity, physical properties, and potential applications.

Recent studies have highlighted the importance of 4-(2-bromo-4-methylphenyl)butanal in the field of organic synthesis. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, such as pharmaceutical agents and agrochemicals. The bromine atom in the aromatic ring serves as an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions. This property has been exploited in the development of novel drug candidates, particularly in the synthesis of kinase inhibitors and other enzyme-targeting molecules.

In addition to its role in drug discovery, 4-(2-bromo-4-methylphenyl)butanal has found applications in the fragrance and flavor industries. The aldehyde group imparts a characteristic aroma, making it a valuable component in the formulation of perfumes and food additives. Recent advancements in analytical chemistry have enabled precise characterization of this compound's odor profile, paving the way for its use in high-end consumer products.

The synthesis of 4-(2-bromo-4-methylphenyl)butanal involves a multi-step process that typically begins with the bromination of toluene derivatives. The introduction of the aldehyde group is achieved through oxidation reactions, often utilizing oxidizing agents like KMnO4 or CrO3 under controlled conditions. Researchers have optimized these reaction conditions to enhance yield and purity, ensuring that the final product meets stringent quality standards.

The physical properties of 4-(2-bromo-4-methylphenyl)butanal are well-documented. It exists as a yellowish liquid at room temperature with a boiling point of approximately 185°C at standard pressure. Its solubility in organic solvents like dichloromethane and ethyl acetate is high, while it is sparingly soluble in water. These properties make it suitable for use in various organic reactions and formulations.

In terms of safety, handling 4-(2-bromo-4-methylphenyl)butanal requires adherence to standard laboratory protocols due to its potential irritant effects on the skin and eyes. Proper ventilation and personal protective equipment are recommended during its use and storage.

Looking ahead, ongoing research aims to explore new synthetic pathways for this compound to improve efficiency and reduce environmental impact. Additionally, investigations into its biodegradation pathways are underway to assess its environmental fate and ensure sustainable practices in its production and application.

In conclusion, 4-(2-bromo-4-methylphenyl)butanal, CAS No. 1039420-23-9, stands out as a versatile compound with significant contributions across multiple industries. Its unique chemical structure, reactivity, and physical properties continue to drive innovation in organic synthesis, fragrance formulation, and drug discovery.

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